(S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid
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Overview
Description
Fmoc-Glu-OFm, also known as (S)-5-((9H-Fluoren-9-yl)methoxy)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Glu-OFm can be synthesized through several methods. One common approach involves the reaction of glutamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-Glu-OFm often involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of peptide synthesis, including the addition of Fmoc-Glu-OFm, under controlled conditions. The use of automated systems ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu-OFm undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amino group.
Coupling Reactions: Fmoc-Glu-OFm can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Fmoc-Glu-OFm has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-Glu-OFm involves the protection of the amino group of glutamic acid through the formation of a stable carbamate linkage with the Fmoc group. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed by treatment with a base, allowing for the sequential addition of amino acids to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu-OMe: This compound is similar to Fmoc-Glu-OFm but has a methoxy group instead of a fluorenylmethyl ester group.
Fmoc-Glu-OtBu: This compound has a tert-butyl ester group instead of a fluorenylmethyl ester group.
Fmoc-Glu-OBzl: This compound has a benzyl ester group instead of a fluorenylmethyl ester group.
Uniqueness
Fmoc-Glu-OFm is unique due to its fluorenylmethyl ester group, which provides enhanced stability and protection during peptide synthesis. The Fmoc group is easily removed under mild conditions, making it a versatile and efficient protecting group for the synthesis of complex peptides .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLVLICRXQATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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